molecular formula C24H20N4O4S B2755665 (Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide CAS No. 367908-39-2

(Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

Cat. No.: B2755665
CAS No.: 367908-39-2
M. Wt: 460.51
InChI Key: UYNLBSAUSBZMFX-IZHYLOQSSA-N
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Description

(Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of thiazolidinone derivatives, including structures similar to (Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide, has been explored for their potent antimicrobial properties. For instance, a study on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamides demonstrated significant in-vitro antibacterial and antifungal activities against strains such as E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus (Shiv Kumar et al., 2012).

Anti-inflammatory and Antioxidant Activities

Compounds with thiazolidinone cores have also been synthesized for their anti-inflammatory and antioxidant activities. A notable example is the synthesis of derivatives showing significant anti-inflammatory activity, highlighting the potential therapeutic applications of such molecules in treating inflammation and oxidative stress-related conditions (K. Sunder et al., 2013).

Anticancer Potential

Research into thiazolidinone derivatives also encompasses the evaluation of their anticancer potential. New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity, indicating a selective cytotoxicity against human lung adenocarcinoma cells. This suggests that compounds with a similar structure to this compound could be explored further for their potential as anticancer agents (A. Evren et al., 2019).

Antitubercular Activity

The synthesis and evaluation of thiazolidinone derivatives for antitubercular activity reveal the versatility of these compounds in addressing infectious diseases. Novel derivatives have been synthesized and shown promising activity against tuberculosis, emphasizing the role of thiazolidinone compounds in developing new treatments for this global health challenge (S. Dubey et al., 2022).

Crystal Structure Analysis

Crystal structure analysis of thiazolidinone derivatives provides insight into their molecular configurations and potential interactions with biological targets. Studies on the crystal structures of two (oxothiazolidin-2-ylidene)acetamides have contributed to understanding the structural basis of their biological activities, laying the groundwork for the rational design of more effective derivatives (Aleksei N. Galushchinskiy et al., 2017).

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-16-12-13-19(28(31)32)14-20(16)26-22(29)15-21-23(30)27(18-10-6-3-7-11-18)24(33-21)25-17-8-4-2-5-9-17/h2-14,21H,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNLBSAUSBZMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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